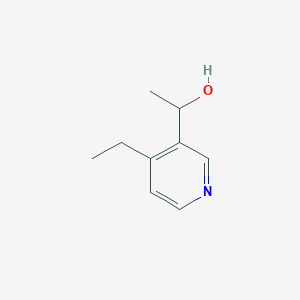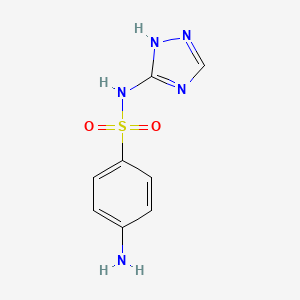
8-(Chloromethyl)-3-(trifluoromethyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(Chloromethyl)-3-(trifluoromethyl)quinoline is a quinoline derivative characterized by the presence of a chloromethyl group at the 8th position and a trifluoromethyl group at the 3rd position on the quinoline ring
准备方法
Synthetic Routes and Reaction Conditions: One common method is the Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a ketone possessing an α-methylene group . The reaction is catalyzed by either acid or base, leading to the formation of the quinoline ring.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis, which offers the advantages of reduced reaction times and higher yields. Additionally, the use of recyclable catalysts and solvent-free conditions can make the process more environmentally friendly .
化学反应分析
Types of Reactions: 8-(Chloromethyl)-3-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Trifluoromethylation: The trifluoromethyl group can be introduced or modified through radical trifluoromethylation reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and thioethers.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinolines.
科学研究应用
8-(Chloromethyl)-3-(trifluoromethyl)quinoline has several applications in scientific research:
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral properties.
作用机制
The mechanism of action of 8-(Chloromethyl)-3-(trifluoromethyl)quinoline involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to inhibition or modulation of their activity.
Pathways Involved: It may affect signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
相似化合物的比较
- 4-Chloro-8-(trifluoromethyl)quinoline
- 8-Chloro-2-(trifluoromethyl)quinoline
Comparison:
- Structural Differences: The position of the chloromethyl and trifluoromethyl groups varies among these compounds, leading to differences in their chemical reactivity and biological activity.
- Uniqueness: 8-(Chloromethyl)-3-(trifluoromethyl)quinoline is unique due to the specific positioning of its functional groups, which can result in distinct interactions with biological targets and unique chemical properties .
属性
分子式 |
C11H7ClF3N |
|---|---|
分子量 |
245.63 g/mol |
IUPAC 名称 |
8-(chloromethyl)-3-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C11H7ClF3N/c12-5-8-3-1-2-7-4-9(11(13,14)15)6-16-10(7)8/h1-4,6H,5H2 |
InChI 键 |
QRLXVBPGFCQHGS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CC(=CN=C2C(=C1)CCl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Oxo-5H-thiazolo[3,2-A]pyrimidine-6-carbonyl chloride](/img/structure/B13112440.png)



![2,14,17,23-tetrachloro-5,11-dioxaheptacyclo[13.9.1.116,20.03,7.08,25.09,13.024,26]hexacosa-1,3(7),8(25),9(13),14,16,18,20(26),21,23-decaene-4,6,10,12-tetrone](/img/structure/B13112459.png)

![Chloro(1-t-butylindenyl)[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl]palladium(II)](/img/structure/B13112462.png)


![4-Bromo-4'-[(hydroxy)(tosyloxy)iodo]biphenyl](/img/structure/B13112470.png)

![5-Formyl-1h-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B13112490.png)

